molecular formula C14H18O B075089 2-Phenethyl-cyclohexanone CAS No. 1138-44-9

2-Phenethyl-cyclohexanone

Cat. No.: B075089
CAS No.: 1138-44-9
M. Wt: 202.29 g/mol
InChI Key: PEVNEAUCRZWXDW-UHFFFAOYSA-N
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Description

2-Phenethyl-cyclohexanone, also known as this compound, is a useful research compound. Its molecular formula is C14H18O and its molecular weight is 202.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28068. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1138-44-9

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

2-(2-phenylethyl)cyclohexan-1-one

InChI

InChI=1S/C14H18O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI Key

PEVNEAUCRZWXDW-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)CCC2=CC=CC=C2

Canonical SMILES

C1CCC(=O)C(C1)CCC2=CC=CC=C2

1138-44-9

Synonyms

2-phenethylcyclohexan-1-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

s-BuLi (28.0 mL, 1.3 M) was added slowly to a solution of Compound 20b (7.0 g) in THF (50 mL) at −78° C. The mixture stirred for 1 hr at −78° C. and then (2-chloro-ethyl)-benzene Compound 20c (5.11 g, 36.4 mmol) in THF (10 mL) was added dropwise. The reaction mixture was stirred for 24 hrs while warming to r.t. The reaction was quenched with 1N HCl (5 mL), then diluted with water (100 mL) and EtOAc (500 mL). The organic layer was washed with brine, separated and dried with anhydrous sodium sulfate, then filtered and concentrated in vacuo to yield a crude product. Purification by flash chromatography (eluted with 10% EtOAc in Hexane) afforded 2-phenethyl-cyclohexanone Compound 20d (4.05 g, 20.0 mMol, 58%) as a yellow oil.
Quantity
28 mL
Type
reactant
Reaction Step One
[Compound]
Name
Compound 20b
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
20c
Quantity
5.11 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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